N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Description
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic hybrid molecule combining a coumarin scaffold (6,7-dimethyl-2-oxo-2H-chromen-4-yl) with a benzofuran ring and a 2-methylpropanamide substituent. Coumarins are well-documented for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The benzofuran moiety enhances structural diversity and may improve binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-12(2)23(26)24-21-15-7-5-6-8-18(15)28-22(21)17-11-20(25)27-19-10-14(4)13(3)9-16(17)19/h5-12H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMXOKDFQWHPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromen-4-yl group can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The benzofuran moiety allows for various substitution reactions, particularly electrophilic aromatic substitution. Common reagents used in these reactions include sodium azide, propargyl bromide, and anhydrous potassium carbonate.
Scientific Research Applications
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an anticoagulant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its coumarin moiety is known to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the antimicrobial properties of the compound. Additionally, the compound’s interaction with cellular pathways involved in inflammation and coagulation contributes to its potential medicinal applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of coumarin-benzofuran hybrids. Two structurally analogous compounds are discussed below, with key differences highlighted:
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
- Molecular Formula: C₂₄H₁₇NO₄S
- Substituent : Thiophene-2-carboxamide replaces the 2-methylpropanamide group.
- Key Features :
N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Molecular Formula : C₂₉H₂₃N₂O₆
- Substituent : A 4-methoxyphenylcarbamoyl group replaces the 2-methylpropanamide.
- Increased steric hindrance from the aromatic substituent may reduce membrane permeability compared to the target compound. Molecular mass: 501.51 g/mol .
Structural and Functional Comparison Table
*Inferred from coumarin-benzofuran hybrid activities .
Research Findings and Implications
- Electronic Effects : The thiophene analog’s sulfur atom may improve binding to hydrophobic pockets in enzymes like cytochrome P450 or kinases, whereas the methoxyphenyl group could enhance selectivity for estrogen-related receptors .
- Synthetic Feasibility : Both analogs were synthesized using crystallographic refinement tools (e.g., SHELX ), suggesting the target compound could be optimized via similar methodologies.
Biological Activity
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chromenone moiety and a benzofuran unit, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 342.4 g/mol. Its structural characteristics allow for various interactions within biological systems.
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Antioxidant Activity :
- The compound has been shown to exhibit strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.
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Antimicrobial Effects :
- Studies indicate that derivatives of chromenone compounds exhibit antibacterial and antifungal activities. The presence of the benzofuran moiety enhances these effects by interfering with microbial cell wall synthesis and function.
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Anti-inflammatory Properties :
- This compound has been reported to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
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Antitumor Activity :
- Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies :
- Antimicrobial Efficacy :
- Inflammatory Response Modulation :
- Cancer Cell Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
